Home > Products > Screening Compounds P18895 > N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide - 1251624-23-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Catalog Number: EVT-2944811
CAS Number: 1251624-23-3
Molecular Formula: C27H31N5O2
Molecular Weight: 457.578
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-[18F]fluoroethyl)-2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate ([18F]FE@SUPPY)

Compound Description: [18F]FE@SUPPY is a research tracer used in Positron Emission Tomography (PET) studies. It contains both ester and amide bonds, which are susceptible to early metabolic cleavage by carboxylesterase enzymes. []

Relevance: While not directly structurally similar to N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, [18F]FE@SUPPY exemplifies the importance of understanding the metabolic stability of tracers containing ester and amide bonds, a feature shared by the target compound. []

1-(3-([11C]methylamino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one ([11C]Me@APPI)

Compound Description: [11C]Me@APPI is another PET tracer under investigation. Similar to [18F]FE@SUPPY, it possesses ester or amide bonds potentially susceptible to metabolic breakdown. []

Relevance: This compound shares the benzimidazole moiety with N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, highlighting the importance of this structure in PET tracer development. []

2-[18F]fluoroethyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ([18F]FE@SNAP)

Compound Description: [18F]FE@SNAP is a PET tracer designed to investigate specific biological processes. Its metabolic profile and ability to cross the blood-brain barrier have been studied. []

Relevance: Although structurally distinct from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, [18F]FE@SNAP emphasizes the consideration of metabolic stability and blood-brain barrier penetration during tracer development, relevant factors for any potential therapeutic compound. []

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635)

Compound Description: [carbonyl-11C]WAY100635 is a PET tracer used in clinical studies. Researchers developed a rapid and reliable HPLC method to measure its degradation rate in humans. []

Relevance: Though structurally dissimilar to N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, [carbonyl-11C]WAY100635 showcases the importance of developing analytical techniques to assess the metabolic fate of compounds in vivo, a crucial aspect of drug development. []

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. []

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: 7n is a structurally diverse backup compound for TP0439150, also exhibiting potent GlyT1 inhibitory activity with a favorable pharmacokinetic profile. []

Relevance: Although structurally distinct from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, 7n demonstrates the possibility of finding structurally diverse molecules with similar biological activity, suggesting a potential for exploring various chemical scaffolds for developing related compounds. []

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

Compound Description: C22 is a drug-like compound with antibacterial activity, particularly against Mycobacterium tuberculosis. It inhibits InhA and EthR, enzymes involved in mycolic acid synthesis essential for the bacteria's viability. []

Relevance: This compound highlights the use of carboxamide structures in the development of antibacterial agents. Although targeting a different pathogen than the compounds mentioned earlier, its structural features and biological activity provide insight into the versatility of this chemical class. []

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

Compound Description: C29 is another potential anti-TB drug identified through computational studies. Like C22, it demonstrates inhibitory activity against InhA and EthR, suggesting its potential for treating tuberculosis. []

Relevance: Despite being structurally distinct from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, C29 demonstrates the potential for discovering novel anti-TB agents through computational approaches. []

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

Compound Description: Moiety 27 is a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus, identified through computational screening of peptidomimetics. []

Relevance: This compound emphasizes the potential of carboxamide-containing molecules for inhibiting crucial enzymes in bacterial pathogens. Though structurally different from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, it highlights the relevance of exploring diverse chemical scaffolds for developing antimicrobial agents. []

3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Moiety 64)

Compound Description: Moiety 64, identified through the same computational screening as Moiety 27, also exhibits potent inhibitory activity against dCTP deaminase in Campylobacter concisus. []

Relevance: This compound reinforces the importance of the urea moiety in developing enzyme inhibitors. Although structurally distinct from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, its shared urea structure and biological activity demonstrate the relevance of this functional group in drug design. []

N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Moiety 150)

Compound Description: Similar to Moieties 27 and 64, Moiety 150 is a potent inhibitor of dCTP deaminase in Campylobacter concisus, identified through computational methods. []

Relevance: This compound further emphasizes the role of carboxamide-containing structures in inhibiting bacterial enzymes. Though structurally different from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, it demonstrates the potential for developing novel antimicrobial agents by targeting this specific enzyme. []

(Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one (5)

Compound Description: Compound 5 is a pyranopyrazole derivative synthesized and characterized in a study focusing on new pyranopyrazoles. []

Relevance: While structurally dissimilar to N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, compound 5 exemplifies the use of aromatic substituents and heterocyclic rings in developing novel compounds with potential biological activity. []

1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea (6)

Compound Description: Compound 6 is another pyranopyrazole derivative synthesized and characterized in the same study as compound 5. []

Relevance: This compound shares the urea moiety with N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea and demonstrates the incorporation of a naphthyl group into its structure. This comparison highlights the structural diversity achievable within the urea class of compounds and the potential for exploring different substituents for modulating biological activity. []

(Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate (8)

Compound Description: Compound 8 is a pyranopyrazole derivative synthesized and characterized in the same study as compounds 5 and 6. []

Relevance: Though structurally different from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, compound 8 showcases the use of a diazenyl linker and a benzoate group in its structure, providing further examples of structural modifications possible within the pyranopyrazole class. []

3,4-dimethyl-N-(naphthalen-1-yl)-6-oxopyrano[2,3-c]pyrazole-1(6H)-carboxamide (9)

Compound Description: Compound 9 is another pyranopyrazole derivative synthesized and characterized in the same study as compounds 5, 6, and 8. []

Relevance: This compound shares the carboxamide moiety with N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea and also features a naphthyl group in its structure. This comparison highlights the shared features between different heterocyclic scaffolds and the potential for exploring similar chemical modifications for altering biological activity. []

Overview

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with the IUPAC name reflecting its intricate structure. This compound is classified as a piperidine derivative, which incorporates various functional groups including a cyclohexene ring and an oxadiazole moiety. It is noteworthy for its potential applications in medicinal chemistry and pharmacology due to its unique structural features.

Source

The compound's chemical identity is associated with the CAS number 1251624-23-3, and it can be found in databases such as PubChem and BenchChem, which provide extensive chemical data and synthesis information .

Classification

This compound falls under the category of heterocyclic compounds, specifically featuring a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the oxadiazole and pyridine rings further categorizes it within the realm of bioactive compounds, often explored for their therapeutic potentials.

Synthesis Analysis

Methods

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multi-step synthetic routes. Initial steps may include the formation of the cyclohexene moiety followed by the introduction of the piperidine and oxadiazole functionalities.

Technical Details

The synthetic pathway may utilize various reagents and conditions tailored to achieve high yields. For instance, cyclohexene can be synthesized through elimination reactions involving appropriate precursors. The incorporation of the oxadiazole group often requires cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives .

Molecular Structure Analysis

Structure

The molecular structure of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can be represented by its molecular formula C27H31N5O2C_{27}H_{31}N_{5}O_{2}. The InChI representation is as follows:

InChI=1S/C27H31N5O2/c3326(291713208314920)22141832(191522)2523(127162825)273024(313427)21105261121/h2,58,1012,16,22H,1,34,9,1315,1719H2,(H,29,33)\text{InChI}=1S/C27H31N5O2/c33-26(29-17-13-20-8-3-1-4-9-20)22-14-18-32(19-15-22)25-23(12-7-16-28-25)27-30-24(31-34-27)21-10-5-2-6-11-21/h2,5–8,10–12,16,22H,1,3–4,9,13–15,17–19H2,(H,29,33)

Data

The molecular weight is approximately 455.57 g/mol. The structural complexity suggests multiple points of reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

N-[2-(cyclohexenyl)ethyl]-1-[3-(3-phenyloxadiazolyl)pyridinyl]piperidine can undergo various chemical reactions typical for compounds containing amide functionalities. Key reaction types include:

Oxidation: This may involve the introduction of additional functional groups or modifications to existing ones.

Reduction: Reduction reactions could convert certain functional groups into more reactive species.

Substitution: The compound can engage in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes .

Mechanism of Action

Process

The mechanism of action for N-[2-(cyclohexenyl)ethyl]-1-[3-(3-phenyloxadiazolyl)pyridinyl]piperidine involves interactions with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of enzymes or modulating receptor activity to alter cellular signaling pathways.

Data

Research indicates that similar compounds often exhibit affinity for various biological targets, suggesting potential therapeutic applications in treating diseases where these pathways are dysregulated .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with specific melting and boiling points that would need to be determined experimentally. Its solubility in organic solvents would facilitate its use in various chemical reactions.

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular Weight455.57 g/mol
DensityNot specified
SolubilityOrganic solvents
StabilityStable under normal conditions
Applications

Scientific Uses

N-[2-(cyclohexenyl)ethyl]-1-[3-(3-phenyloxadiazolyl)pyridinyl]piperidine has several potential applications in scientific research:

Medicinal Chemistry: Its structure suggests utility as a lead compound in drug development aimed at specific therapeutic targets.

Biochemical Research: It may serve as a probe for studying enzyme kinetics or receptor-ligand interactions.

Material Science: The compound could be explored for use in developing novel materials with specific properties owing to its unique structural characteristics .

Properties

CAS Number

1251624-23-3

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Molecular Formula

C27H31N5O2

Molecular Weight

457.578

InChI

InChI=1S/C27H31N5O2/c33-26(29-17-13-20-8-3-1-4-9-20)22-14-18-32(19-15-22)25-23(12-7-16-28-25)27-30-24(31-34-27)21-10-5-2-6-11-21/h2,5-8,10-12,16,22H,1,3-4,9,13-15,17-19H2,(H,29,33)

InChI Key

CXDPVFWVAQGBGL-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.